molecular formula C14H12N4 B14511346 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile CAS No. 62993-26-4

2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile

Cat. No.: B14511346
CAS No.: 62993-26-4
M. Wt: 236.27 g/mol
InChI Key: LMHLUKHULPWROK-UHFFFAOYSA-N
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Description

2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a triazene group attached to a benzonitrile moiety, with a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile typically involves the reaction of 2-methylphenylhydrazine with benzonitrile under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group to amines.

    Substitution: The compound can participate in substitution reactions, where the triazene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. The triazene group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzamide
  • 2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzoic acid

Uniqueness

2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile is unique due to its specific triazene and benzonitrile structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.

Properties

CAS No.

62993-26-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

2-[2-(2-methylphenyl)iminohydrazinyl]benzonitrile

InChI

InChI=1S/C14H12N4/c1-11-6-2-4-8-13(11)16-18-17-14-9-5-3-7-12(14)10-15/h2-9H,1H3,(H,16,17)

InChI Key

LMHLUKHULPWROK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NNC2=CC=CC=C2C#N

Origin of Product

United States

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